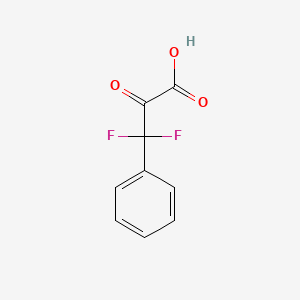

3,3-Difluoro-2-oxo-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2-oxo-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWAMQRCRFANMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144156-73-0 | |

| Record name | 3,3-difluoro-2-oxo-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Oxo 3 Phenylpropanoic Acid and Its Precursors

Strategic Approaches to Introducing the 3,3-Difluoro Moiety into Carbonyl Compounds

A critical challenge in the synthesis of the target molecule is the introduction of the geminal difluoro group at the α-position to the keto group (the 3-position of the propanoic acid chain). Both electrophilic and nucleophilic fluorination strategies have been developed to achieve this transformation on suitable precursors.

Electrophilic Fluorination Strategies for α-Keto Acid Precursors

Electrophilic fluorination is a primary method for synthesizing α-fluorinated and α,α-difluorinated carbonyl compounds. This approach involves the reaction of a nucleophilic enol or enolate precursor with an electrophilic source of fluorine ("F+"). For precursors of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid, such as ethyl 2-oxo-3-phenylpropanoate (B1228592) (ethyl benzoylformate), the reaction proceeds by generating an enolate which then attacks the electrophilic fluorine reagent.

The most common and effective electrophilic fluorinating agent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. ref.ac.uk This reagent is a stable, easy-to-handle solid that provides high yields for the fluorination of 1,3-dicarbonyl compounds and their analogues. core.ac.uknih.gov The fluorination of β-keto esters can be performed sequentially to introduce two fluorine atoms at the α-position.

The general mechanism involves the deprotonation of the α-carbon of the β-keto ester precursor by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor. To achieve difluorination, the process is repeated. The initial monofluorination often increases the acidity of the remaining α-hydrogen, facilitating the second fluorination step. nih.govacs.org Research has shown that β-ketosulfonamides can be effectively difluorinated at the α-position using Selectfluor in the presence of a base like cesium fluoride (B91410) (CsF) in DMF, providing the desired products in good to excellent yields. researchgate.net

Table 1: Conditions for Electrophilic Fluorination of β-Dicarbonyl Compounds

| Substrate Type | Fluorinating Agent | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| β-Ketoester | Selectfluor® | Ti/TADDOL Complex | Various | Good (up to 90% ee) | mdpi.comresearchgate.net |

| β-Ketosulfonamide | Selectfluor® | CsF | DMF | Good to Excellent | researchgate.net |

| Enol Ester | Selectfluor® | (none) | Acetonitrile (B52724) | Good | core.ac.uknih.gov |

| β-Diketone | Selectfluor® | Na2CO3 / Li2CO3 | Various | 50-99% | researchgate.net |

Nucleophilic Fluorination Routes for Dihalogenated Intermediates

An alternative strategy for installing the 3,3-difluoro group is through nucleophilic fluorination. This pathway typically involves a precursor that already contains two leaving groups, such as halogens (e.g., bromine or chlorine), at the target carbon. The dihalogenated intermediate is then treated with a nucleophilic fluoride source to displace the halogens and form the C-F bonds.

A plausible route would begin with the α,α-dihalogenation of a suitable precursor like ethyl 2-oxo-3-phenylpropanoate. This dihalogenated intermediate would then undergo halogen exchange with a nucleophilic fluoride reagent, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). mdpi.com Another powerful method for converting carbonyl compounds into gem-difluoro compounds involves using dibromodifluoromethane (B1204443) in the presence of zinc, which is thought to proceed through a difluorocarbene intermediate. rsc.org

Furthermore, desulfurizing difluorination offers another pathway. Thiocarbonyl derivatives, which can be prepared from ketones, are converted to the corresponding gem-difluorides using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org This approach avoids the direct handling of potentially unstable dihalogenated keto-acid intermediates.

Construction of the 2-oxo-3-phenylpropanoic Acid Backbone

The synthesis of the core 2-oxo-3-phenylpropanoic acid structure is a prerequisite for the subsequent fluorination steps. This can be achieved through several classic organic reactions, including the derivatization of existing phenylpyruvic acid analogues or through condensation reactions.

Derivatization of Phenylpyruvic Acid Analogues

Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) is a known compound that can be prepared through various methods. selleckchem.com One classic synthesis involves the hydrolysis of α-acetaminocinnamic acid with hydrochloric acid, which can produce phenylpyruvic acid in high yields (88-94%). orgsyn.org Another established route is the condensation of benzaldehyde (B42025) with glycine (B1666218) derivatives to form a phenylazlactone, which is subsequently hydrolyzed. georganics.sk More modern methods include the catalytic carbonylation of benzyl (B1604629) halides. georganics.sk

These synthetic routes provide the basic phenylpyruvic acid backbone, which can then be esterified to yield the precursor needed for fluorination. A patent describes a general process for producing 2-oxo-3-aromatic carboxylic acid derivatives by reacting an aromatic pyruvic acid with an electrophilic compound in a protic solvent in the presence of a base, highlighting the versatility of this backbone in further chemical transformations. google.com

Condensation Reactions for β-Keto Acid Formation

The Claisen condensation is a powerful carbon-carbon bond-forming reaction used to synthesize β-keto esters, which are direct precursors to β-keto acids. openstax.orgyoutube.com To construct the backbone for the target molecule, a mixed Claisen condensation between an oxalate (B1200264) ester (like diethyl oxalate) and a phenylacetate (B1230308) ester (like ethyl phenylacetate) can be employed.

Alternatively, the condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000) using a strong base like sodium ethoxide yields ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate). libretexts.orgorgsyn.org This reaction is a cornerstone for creating the required β-keto ester framework. The mechanism involves the formation of an ester enolate from ethyl acetate, which then nucleophilically attacks the carbonyl carbon of ethyl benzoate. openstax.org The resulting tetrahedral intermediate eliminates an ethoxide ion to form the final β-keto ester product. openstax.orglibretexts.org This product contains the essential 2-oxo-3-phenylpropanoic ester structure, ready for subsequent fluorination reactions.

Table 2: Key Condensation Reactions for Backbone Synthesis

| Reaction Type | Reactants | Base | Product | Reference |

|---|---|---|---|---|

| Claisen Condensation | Ethyl Acetate + Ethyl Benzoate | Sodium Ethoxide | Ethyl 3-oxo-3-phenylpropanoate | orgsyn.org |

| Condensation | Benzaldehyde + Glycine derivative | (multistep) | Phenylazlactone (precursor) | georganics.sk |

| Hydrolysis | α-Acetaminocinnamic acid | HCl | Phenylpyruvic Acid | orgsyn.org |

Synthesis of this compound from Ethyl 3,3-Difluoro-2-oxo-3-phenylpropanoate

The final step in the synthesis is the conversion of the ethyl ester of the fluorinated precursor, ethyl 3,3-difluoro-2-oxo-3-phenylpropanoate, into the target carboxylic acid. This transformation is typically achieved through ester hydrolysis.

Base-catalyzed hydrolysis (saponification) is a common and effective method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. mdpi.com The reaction mixture is typically heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid (e.g., HCl) during the workup to protonate the carboxylate and yield the final this compound. Care must be taken during this step, as α-keto acids can be prone to decarboxylation under harsh conditions.

Optimization of Reaction Conditions and Yields in the Synthesis of Fluorinated α-Keto Acids

The synthesis of fluorinated α-keto acids often proceeds through the difluorination of β-ketoester precursors. The efficiency and selectivity of this transformation are highly dependent on the careful optimization of reaction conditions, including the choice of fluorinating agent, solvent, catalysts or additives, and temperature.

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are commonly employed for the introduction of fluorine atoms. However, achieving selective difluorination over monofluorination can be challenging. Research has shown that the rate-determining step for difluorination is often the enolization of the intermediate 2-fluoro-1,3-dicarbonyl compound. beilstein-journals.org The initial monofluorination occurs rapidly on the readily available enol tautomer of the starting β-ketoester. The resulting monofluoro-keto form is less prone to enolization, thus hindering the second fluorination step. beilstein-journals.org To overcome this, bases or additives that promote enolization are often required. beilstein-journals.org

A study on the mechanochemical electrophilic fluorination of liquid β-ketoesters, such as ethyl benzoylacetate (a precursor to the phenyl-substituted backbone), demonstrated a significant enhancement of both yield and selectivity through the optimization of additives. While neat milling of the ketoester with Selectfluor® resulted in a 70% total yield with poor selectivity between the mono- and difluorinated products, the introduction of additives had a profound effect. researchgate.net

Table 1: Optimization of Mechanochemical Fluorination of Ethyl Benzoylacetate researchgate.net

| Entry | Additive(s) | Total Yield (%) | Product Ratio (Monofluoro:Difluoro) |

|---|---|---|---|

| 1 | None | 70 | 2.7:1 |

| 2 | NaCl | 32 | 15:1 |

| 3 | MeCN (0.125 mL) | 69 | 7.6:1 |

| 4 | NaCl, MeCN (0.125 mL) | 83 | 11:1 |

| 5 | NaCl, MeCN (0.250 mL) | 96 | 13:1 |

| 6 | NaCl, Na₂CO₃ | 98 | 1:7 |

This table is interactive. Users can sort and filter the data.

As shown in Table 1, the use of sodium chloride (NaCl) as a grinding auxiliary and acetonitrile (MeCN) as a liquid-assisted grinding (LAG) agent dramatically improved the outcome. Optimal conditions for monofluorination were achieved with NaCl and 0.250 mL of MeCN, affording a 96% total yield with a 13:1 selectivity for the monofluorinated product. researchgate.net Conversely, to favor the difluorinated product, the addition of a base like sodium carbonate (Na₂CO₃) was effective, yielding 98% of the fluorinated products with a 1:7 ratio favoring difluorination. researchgate.net

Another approach involves the use of elemental fluorine gas, which requires specialized equipment but can be highly effective. In a study on the synthesis of 2,2-difluoro-1,3-diketones, various dibenzoylmethane (B1670423) derivatives were successfully difluorinated using fluorine gas in the presence of quinuclidine. The base is proposed to react with fluorine to generate a fluoride ion, which facilitates the crucial enolization of the monofluoro intermediate, and an electrophilic N-F fluorinating agent. beilstein-journals.orgresearchgate.net The isolated yields for various substituted aromatic diketones were generally good, as detailed in Table 2.

Table 2: Difluorination of Dibenzoylmethane Derivatives with F₂ and Quinuclidine researchgate.net

| Substrate Ar-CO-CH₂-CO-Ph | Product Ar-CO-CF₂-CO-Ph | Isolated Yield (%) |

|---|---|---|

| Ar = 4-MeO-C₆H₄ | 4-MeO-C₆H₄-CO-CF₂-CO-Ph | 55 |

| Ar = 4-Ph-C₆H₄ | 4-Ph-C₆H₄-CO-CF₂-CO-Ph | 71 |

| Ar = 4-Cl-C₆H₄ | 4-Cl-C₆H₄-CO-CF₂-CO-Ph | 73 |

| Ar = 4-Br-C₆H₄ | 4-Br-C₆H₄-CO-CF₂-CO-Ph | 69 |

| Ar = 4-CN-C₆H₄ | 4-CN-C₆H₄-CO-CF₂-CO-Ph | 71 |

| Ar = 3-NO₂-C₆H₄ | 3-NO₂-C₆H₄-CO-CF₂-CO-Ph | 70 |

This table is interactive. Users can sort and filter the data.

These findings underscore that the optimization of reaction conditions—by employing additives, bases, or alternative fluorination systems—is critical for achieving high yields and selectivity in the synthesis of difluorinated β-dicarbonyl compounds, the key precursors to this compound.

Asymmetric Synthesis and Enantioselective Approaches for Chiral Fluorinated Analogues

The introduction of a chiral center into fluorinated molecules can have a significant impact on their biological activity. Asymmetric synthesis of fluorinated α-keto acids and their derivatives, therefore, represents a crucial area of research. This is typically achieved by the enantioselective fluorination of a prochiral precursor or through the stereoselective transformation of a chiral, fluorinated building block.

Chiral catalysts have been instrumental in the development of enantioselective fluorination reactions. The synthesis of chiral β,β-difluoro-α-amino acids, which are closely related to the target α-keto acid, often relies on the asymmetric fluorination of β-ketoesters or their imine derivatives. A variety of catalytic systems have been explored for this purpose.

An important breakthrough was the use of chiral Lewis acids to activate β-ketoesters towards electrophilic fluorinating agents. For example, complexes of titanium with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands were among the first catalysts to provide high enantioselectivity (up to 90% ee) in the fluorination of acyclic β-ketoesters with Selectfluor®. mdpi.comnih.gov

Subsequently, chiral complexes of other metals, including palladium, copper, and nickel, have been developed. Sodeoka and coworkers reported the use of chiral palladium-BINAP complexes for the highly enantioselective fluorination of β-ketoesters, achieving excellent results for both cyclic and acyclic substrates. nih.gov Copper(II) complexes with chiral bis(oxazoline) ligands have also proven to be highly effective, particularly in solvent-free ball-milling conditions, which can lead to fast and highly enantioselective reactions. dntb.gov.ua

Table 3: Enantioselective Fluorination of β-Keto Esters with Various Chiral Metal Catalysts

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ti(TADDOLato) | Acyclic β-ketoester | Selectfluor® | up to 90% | nih.gov |

| Pd-BINAP | Cyclic & Acyclic β-ketoesters | NFSI | >90% | nih.gov |

| Cu(II)/Bis(oxazoline) | β-ketoesters | Selectfluor® | up to 99% | dntb.gov.ua |

| Ni(II)/DBFOX-Ph | Cyclic β-ketoesters | NFSI | 93-99% | nih.gov |

This table is interactive. Users can sort and filter the data.

These catalytic methods provide access to enantioenriched α-fluoro-β-ketoesters, which can then be converted into the corresponding chiral β,β-difluoro-α-amino acids or α-keto acids through further synthetic manipulations.

Biomimetic synthesis seeks to emulate the high selectivity and efficiency of enzymatic reactions using small-molecule catalysts. This approach has been successfully applied to the synthesis of chiral fluorinated amino acid derivatives.

A notable example is the biomimetic enantioselective chemicalbook.comresearchgate.net-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. chemicalbook.com This strategy mimics the isomerization reactions often found in biological systems. The reaction proceeds from readily available β,β-difluoro-α-keto amides, which are condensed with an amine to form an achiral imine. In the presence of a chiral Brønsted base catalyst, such as a quinine derivative, a deprotonation-reprotonation sequence occurs, leading to the formation of a chiral center. This method has been used to produce a wide range of β,β-difluoro-α-amino amides in good yields and with high enantioselectivities (up to 96% ee). chemicalbook.com The resulting chiral amino amides can be hydrolyzed to the corresponding amino acids, providing a valuable route to these important building blocks. chemicalbook.comsapub.org

Chemo-enzymatic methods offer another powerful strategy. These approaches combine the strengths of chemical synthesis and biocatalysis. For instance, a racemic mixture of a fluorinated amino acid amide can be synthesized chemically and then subjected to enzymatic resolution. researchgate.netbeilstein-journals.org Enzymes like aminopeptidases or lipases can selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted. beilstein-journals.orgorgsyn.org This kinetic resolution allows for the separation of the two enantiomers, both of which can be obtained with very high optical purity. beilstein-journals.orgorgsyn.org These enzymatic methods are valued for their high stereoselectivity and operation under mild, environmentally benign conditions. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 2 Oxo 3 Phenylpropanoic Acid

Decarboxylative Pathways of Fluorinated α-Keto Acids

The decarboxylation of α-keto acids is a fundamental organic reaction, and the presence of fluorine atoms at the α-position introduces unique electronic effects that influence the reaction mechanism and product distribution.

While specific studies on the thermal and catalytic decarboxylation of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid are not extensively detailed in the available literature, valuable insights can be drawn from related compounds. The decarboxylation of β-keto acids, for instance, often proceeds through an enolate intermediate. In a similar vein, the decarboxylation of α-keto acids can be facilitated by the formation of a stabilized carbanion or enolate upon the loss of carbon dioxide.

In the case of this compound, the strong electron-withdrawing nature of the two fluorine atoms would destabilize the adjacent carbanion that would form upon decarboxylation. This suggests that a simple, uncatalyzed thermal decarboxylation might require harsh conditions. However, metal-catalyzed decarboxylation processes could offer a milder alternative. For example, silver-catalyzed decarboxylative fluorination reactions are known to proceed via radical intermediates, which could be a viable pathway for this molecule. nih.govorganic-chemistry.org

Research on the decarboxylative fluorination of the non-fluorinated analogue, 3-oxo-3-phenylpropionic acid, has shown that 2,2-difluoro-3-oxo-3-phenylpropanoic acid can be formed as an intermediate. researchgate.net This intermediate is noted to undergo thermal decarboxylation, suggesting that the difluoro-α-keto acid is indeed susceptible to decarboxylation under certain conditions. researchgate.net The mechanism likely involves the formation of a difluorinated enolate or a related reactive species.

The decarboxylation of this compound is expected to yield 1,1-difluoro-1-phenylacetone as the primary product. This transformation involves the loss of carbon dioxide and the subsequent protonation of the resulting enolate intermediate.

In the context of decarboxylative fluorination reactions of related β-keto acids, various fluorinated ketone byproducts have been observed. For instance, in the fluorination of 3-oxo-3-phenylpropionic acid, both monofluorinated and difluorinated ketone products can be formed. researchgate.net The precise nature of the byproducts would depend on the specific reaction conditions, including the fluorinating agent used and the presence of any catalysts.

| Starting Material | Reaction Type | Potential Product |

| This compound | Decarboxylation | 1,1-difluoro-1-phenylacetone |

Reactions at the α-Keto Functionality

The α-keto group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions. The electrophilicity of the carbonyl carbon is significantly influenced by the adjacent difluorinated carbon.

The carbonyl carbon of the α-keto group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.comyoutube.comlibretexts.orgyoutube.com The two electron-withdrawing fluorine atoms on the adjacent carbon atom are expected to enhance the electrophilicity of this carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.

Nucleophilic addition reactions can proceed under both basic and acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation yields the alcohol product. Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. libretexts.org

Examples of nucleophiles that could react with this compound include organometallic reagents (e.g., Grignard reagents), cyanide, and alcohols. The addition of a Grignard reagent, for instance, would lead to the formation of a tertiary alcohol after workup.

The α-keto group can undergo both reduction and oxidation. Reduction of the keto group would yield an α-hydroxy acid. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, and subsequent protonation gives the alcohol.

Oxidative cleavage of the α-keto acid is also a possible transformation, which would lead to the formation of benzoic acid and carbon dioxide. This type of reaction can often be achieved using strong oxidizing agents.

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid functional group in this compound can undergo a range of reactions typical of carboxylic acids, such as esterification, amide formation, and conversion to an acid chloride.

For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride can then readily react with alcohols or amines to form esters or amides, respectively.

Nucleophilic substitution at the carboxylic acid moiety has been demonstrated in related complex fluorinated molecules, such as difluoroquercetin derivatives, where the carboxylic acid group is converted to various esters and amides. mdpi.com This indicates that the carboxylic acid functionality in this compound should be amenable to similar transformations.

| Functional Group | Reagent | Product Type |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Thionyl Chloride | Acid Chloride |

| Acid Chloride | Amine | Amide |

Influence of Geminal Difluoro Substitution on Reaction Selectivity and Kinetics

The presence of a geminal difluoro group (CF2) at the α-position to a carbonyl function, as seen in this compound, exerts a profound influence on the molecule's reactivity, often altering reaction selectivity and kinetics compared to its non-fluorinated counterparts. The high electronegativity of fluorine atoms significantly polarizes the C-F bonds and impacts the adjacent C-C bonds and the carbonyl group. This electronic perturbation is a key factor in directing the outcomes of chemical transformations.

The gem-difluoro moiety acts as a strong electron-withdrawing group, which increases the acidity of α-protons and enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity can accelerate nucleophilic attack at the carbonyl center. However, the steric bulk of the two fluorine atoms can also introduce significant hindrance, potentially slowing down reactions or favoring pathways that avoid direct interaction with the difluorinated carbon.

In catalytic reactions, the gem-difluoro group can dramatically alter regioselectivity. For instance, in gold-catalyzed hydroalkoxylation reactions of haloalkynes, a drastic fluorine effect has been documented where the presence of a 3,3-difluoroalkyne substrate leads to a complete reversal of reaction selectivity compared to non-fluorinated analogues. rsc.org While gold-catalyzed hydration of standard haloalkynes typically yields 2-halomethylketones, the reaction with 1-halo-3,3-difluoroalkynes uniquely produces 3,3-difluoroesters. rsc.org This reversal underscores the powerful directing influence of the CF2 group in modulating the electronic properties of intermediates in a catalytic cycle.

Mechanistic Insights from Deuterium (B1214612) Labeling and Kinetic Isotope Effect Studies for Fluorinated Systems

Mechanistic investigations into the reactions of fluorinated compounds frequently employ advanced techniques such as deuterium labeling and kinetic isotope effect (KIE) studies to elucidate complex reaction pathways. These methods provide invaluable information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction.

Deuterium labeling involves the specific replacement of a hydrogen atom with its heavier isotope, deuterium (D), at a position of interest within a molecule. By tracking the position of the deuterium label in the reaction products, chemists can deduce the mechanism of atom transfer and rearrangement steps. For example, in studies of enzymatic biotransformations, substrates labeled with deuterium have been used to distinguish between different possible mechanisms. icm.edu.pl If a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium will typically slow the reaction down, an observation known as a primary kinetic isotope effect.

The kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction of the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD). A kH/kD value significantly greater than 1 indicates that the C-H bond is being cleaved in the rate-determining step. nih.gov The magnitude of the KIE can provide further details about the transition state geometry.

In the context of fluorinated systems, KIE studies have been instrumental. For instance, small deuterium isotope effects (kH/kD = 0.86-0.99) observed in the electrophilic fluorination of aromatic compounds suggested that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net Variable temperature KIE experiments are particularly powerful, as they can reveal quantum mechanical tunneling, a phenomenon where a proton can pass through an activation barrier rather than going over it. nih.gov Such detailed studies are essential for understanding the nuanced reactivity of organofluorine compounds and for designing more efficient and selective synthetic methods. nih.govresearchgate.net

Table 1: Representative Kinetic Isotope Effects in Chemical Transformations

| Reaction Type | Labeled Position | kH/kD | Implication | Source |

|---|---|---|---|---|

| Electrophilic Fluorination of Aromatics | Aromatic C-H | 0.86-0.99 | C-H bond cleavage not rate-determining | researchgate.net |

| Hydronium-ion-promoted hydrolysis | C1-deuterium | 1.219 | Significant C-H bond involvement in transition state | researchgate.net |

| Enzymatic Oxidative Deamination | α-carbon of Tyrosine | 2.26 | C-H bond cleavage is likely the rate-determining step | icm.edu.pl |

This table is generated based on data from various sources and illustrates the application of KIEs. The values are context-dependent.

Catalytic Transformations Involving Fluorinated β-Keto Acids

Copper catalysis has emerged as a powerful tool for difluoroalkylation reactions, enabling the introduction of the valuable CF2 moiety into a range of organic molecules. nih.govresearchgate.netresearchgate.net These reactions often proceed via a radical mechanism. Typically, a Cu(I) species undergoes a single-electron transfer (SET) with a difluoroalkyl halide (e.g., BrCF2CO2Et) to generate a difluoroalkyl radical and a Cu(II) species. nih.gov This highly reactive radical can then engage in various transformations.

In one common pathway, the difluoroalkyl radical adds to an alkene or alkyne. nih.gov For example, copper-catalyzed reactions of unsaturated carboxylic acids with reagents like ethyl bromodifluoroacetate can lead to intramolecular oxydifluoroalkylation, forming fluoroalkylated tetrahydrofurans. nih.gov Similarly, the difluoroalkylation of N-benzylacrylamides can initiate a cascade of 5-exo cyclization and dearomatization reactions. nih.gov

The versatility of this approach is highlighted in multicomponent reactions. A copper-catalyzed three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles provides rapid access to difluoro- and trifluoromethylated N-aryl-1,2,4-triazoles. researchgate.net This formal [1+2+2] annulation demonstrates the ability to construct complex heterocyclic systems with precise incorporation of fluorinated groups under simple conditions. researchgate.net The general mechanism in many of these copper-catalyzed processes involves the generation of an RCF2 radical, which is central to the reaction's progression. researchgate.netresearchgate.net

Table 2: Examples of Copper-Catalyzed Difluoroalkylation Reactions

| Substrate Type | Fluoroalkyl Source | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| Unsaturated Carboxylic Acids | Ethyl bromodifluoroacetate | Cu(I) | Fluoroalkylated Tetrahydrofurans | nih.gov |

| N-Benzylacrylamides | Ethyl bromodifluoroacetate | Cu(I) | Difluoroalkyl 2-azaspiro[4.5]decanes | nih.gov |

| Aniline Derivatives | Ethyl bromodifluoroacetate | Cu/B2pin2 | 3,3-Difluoro-2-oxindoles | nih.gov |

Rhodium catalysts are highly effective in mediating coupling reactions that introduce fluorinated side chains into organic frameworks, particularly aromatic systems. A key strategy involves the reaction of arylboronic acids with fluorinated diazoesters in the presence of a rhodium catalyst, such as [RhCp*Cl2]2. nih.gov This method facilitates the efficient introduction of pharmaceutically relevant fluorinated propionic acid moieties into various aromatic compounds. nih.gov

The mechanism of these transformations often involves the generation of a rhodium-carbene intermediate from the diazo compound. researchgate.net For instance, Rh(III)-catalyzed cascade reactions of α-diazocarbonyl compounds with arylboronic acids can proceed through the migratory insertion of an arylrhodium(III) species into the carbene. researchgate.net This forms a reactive intermediate that can be further functionalized.

Rhodium catalysis is also employed in annulation and olefination reactions. The Rh2(OAc)4-catalyzed reaction of 2-aroyl-substituted NH-pyrroles with diazoesters can lead to the formation of pyrrolo[1,2-c] researchgate.netnih.govoxazin-1-ones. rsc.org The reaction pathway can be complex, sometimes involving multiple catalytic cycles and rearrangements where the diazoester is embedded into the final product in a restructured form. rsc.org These examples showcase the utility of rhodium catalysis in constructing complex molecules containing fluorinated propionate-derived structures.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of Fluorinated α-Keto Acids

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of fluorinated organic molecules, including α-keto acids. DFT calculations for compounds analogous to 3,3-Difluoro-2-oxo-3-phenylpropanoic acid focus on understanding how the highly electronegative fluorine atoms influence electron distribution, molecular orbitals, and reactivity.

Key insights from DFT studies on similar structures include:

Electronic Properties : The introduction of two fluorine atoms on the α-carbon significantly alters the electronic landscape of the molecule. DFT calculations show that the fluorine atoms act as strong electron-withdrawing groups, which can enhance the electrophilicity of the adjacent carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack. researchgate.net

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity. For fluorinated α-keto acids, the LUMO is typically localized on the α-keto-acid moiety, and its energy is lowered by the fluorine atoms, indicating a greater ease of accepting electrons.

Reactivity Descriptors : DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity. For fluorinated ketones, these calculations often predict enhanced reactivity compared to their non-fluorinated counterparts. rsc.org

Below is a representative table of conceptual DFT reactivity descriptors for a generic α-keto acid framework, illustrating the expected influence of α,α-difluorination.

| Descriptor | Definition | Expected Effect of Difluorination |

| I (Ionization Potential) | I = -EHOMO | Increase |

| A (Electron Affinity) | A = -ELUMO | Increase |

| η (Hardness) | η = (I - A) / 2 | Minor change or slight increase |

| χ (Electronegativity) | χ = (I + A) / 2 | Increase |

| ω (Electrophilicity Index) | ω = χ2 / (2η) | Significant Increase |

This table is illustrative and based on general principles of DFT applied to fluorinated organic compounds.

Molecular Dynamics Simulations of Molecular Interactions Relevant to Fluorinated Compounds

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For fluorinated compounds like this compound, MD simulations are crucial for understanding their interactions with other molecules, including solvents and biological macromolecules. fu-berlin.de

Key areas of investigation using MD simulations include:

Solvation and Hydration : The presence of fluorine atoms can significantly affect how a molecule interacts with water. While the C-F bond is polar, organofluorine compounds are often less hydrophilic than expected. MD simulations can model the organization of water molecules around the fluorinated group, revealing details about hydrogen bonding and hydration shells. nih.govacs.org

Protein-Ligand Interactions : In the context of medicinal chemistry, MD simulations can predict how a fluorinated ligand binds to a protein's active site. fu-berlin.de The fluorine atoms can engage in specific interactions, such as dipole-dipole interactions or weak hydrogen bonds, and can also displace water molecules from the binding pocket, which can have significant entropic contributions to the binding affinity. nih.gov

Conformational Dynamics : MD simulations provide insights into the flexibility of the molecule and the accessible conformations in different environments. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor.

A study on fluorinated protein-ligand complexes highlighted that fluorine's effects can be subtle and difficult to predict without computational methods. nih.gov MD simulations revealed that fluorine substituents can modulate complex molecular structures, such as protein-water hydrogen bond networks, thereby stabilizing or destabilizing a ligand-protein complex. nih.govacs.org

Quantum Chemical Calculations for Reaction Mechanisms and Transition States of this compound

Quantum chemical calculations, including DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, these calculations can map out the potential energy surface for various transformations, identifying intermediates, transition states, and activation energies.

Potential reactions that can be studied include:

Nucleophilic Addition to the Carbonyl Group : The enhanced electrophilicity of the ketone carbonyl due to the adjacent difluoro group is a key feature. Quantum chemical calculations can model the attack of a nucleophile, determining the energy barrier for the formation of a tetrahedral intermediate. Studies on similar fluorinated ketones have shown that the electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the carbonyl carbon. researchgate.net

Decarboxylation : α-keto acids can undergo decarboxylation under certain conditions. Theoretical calculations can explore the mechanism of this process, including the structure of the transition state and the influence of the phenyl and difluoro groups on the reaction rate.

Enolization : The acidity of the α-proton in ketones is a crucial factor in their reactivity. Although this compound lacks an α-proton, understanding the stability of a potential enolate formed from a related monofluorinated analogue can be explored. Plausible mechanisms for fluorination often involve a keto-enol or enolic tautomer. sapub.org

A hypothetical reaction pathway for the nucleophilic addition to the ketone is presented in the table below, with representative calculated energy values.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State | Nucleophile approaching the carbonyl carbon | +10 to +20 |

| Intermediate | Tetrahedral intermediate formed after nucleophilic attack | -5 to -15 |

| Products | Final addition product | Thermodynamically favorable |

These energy values are illustrative and represent typical ranges for such reactions.

Conformational Analysis and Stereochemical Prediction for Difluorinated Systems

The presence of fluorine atoms can impose significant conformational preferences in a molecule due to stereoelectronic effects, such as the gauche effect. nih.gov For this compound, conformational analysis is key to understanding its three-dimensional structure and how that structure influences its properties.

Key conformational considerations include:

Rotation around C-C Bonds : The molecule has several rotatable single bonds. Quantum chemical calculations can determine the rotational energy barriers and identify the most stable conformers. The relative orientation of the phenyl group, the difluoromethyl group, and the carboxylic acid group will be influenced by both steric hindrance and electronic interactions.

Gauche Effect : In fragments like F-C-C-X, where X is an electronegative atom or group, a gauche conformation is often preferred over an anti-conformation. This is attributed to stabilizing hyperconjugative interactions. beilstein-journals.org In difluorinated systems, these effects can be complex and lead to specific folded conformations. nih.gov

Intramolecular Hydrogen Bonding : Depending on the conformation, there might be a possibility of intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms or the ketone oxygen. Computational models can predict the existence and strength of such interactions.

Studies on partially fluorinated carboxylic acids have shown they can exhibit rich conformational landscapes, with multiple stable conformers being present at room temperature. illinois.edu For instance, a study on 1,3-difluoropropane (B1362545) showed that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Chemical Interaction Properties (excluding safety/dosage)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its activity. youtube.com For this compound, QSAR can be used to predict its interaction properties based on calculated molecular descriptors.

The process involves:

Descriptor Calculation : A wide range of molecular descriptors are calculated for a series of related compounds. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with an observed activity (e.g., binding affinity to a receptor).

Model Validation : The predictive power of the QSAR model is rigorously tested.

For a series of α-keto acids, QSAR models could elucidate which properties are most important for a particular type of interaction. For example, a QSAR study on phenylpropanoic acid derivatives identified descriptors related to the count of specific atoms (like chlorine, nitrogen, and oxygen) as significant for their biological activity. nih.gov The inclusion of fluorine atoms would introduce new descriptors, such as the number of fluorine atoms or descriptors related to their electron-withdrawing effects, which could prove crucial in the QSAR model. researchgate.net

| Descriptor Type | Example Descriptor | Relevance to Interaction Properties |

| Electronic | Dipole Moment, Atomic Partial Charges | Governs electrostatic and polar interactions. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding site. |

| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Electrophilicity | Relates to the molecule's ability to participate in charge-transfer interactions. |

Applications of 3,3 Difluoro 2 Oxo 3 Phenylpropanoic Acid in Chemical Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Fluorine-Containing Molecules

3,3-Difluoro-2-oxo-3-phenylpropanoic acid and its derivatives serve as pivotal building blocks in organofluorine chemistry. The presence of the gem-difluoro group adjacent to a carbonyl and a phenyl ring makes it a versatile precursor for introducing fluorine into more complex molecular architectures. This strategic placement of fluorine atoms can significantly alter the physicochemical and biological properties of the target molecules. rsc.org

The synthesis of fluorinated amino acids is a significant area of research because their incorporation into peptides can enhance metabolic stability, modulate conformation, and improve binding affinity. nih.gov Chiral β,β-difluoro-α-amino acids (dFAAs) are particularly important building blocks for creating these modified peptides and other bioactive molecules like fluoro amino alcohols. nih.govresearchgate.net

Derivatives of this compound are key starting materials for producing β,β-difluoro-α-amino acids. nih.gov One major strategy involves the transformation of fluorinated building blocks into amino acids with diverse structures. rsc.orgbohrium.com For instance, asymmetric synthesis methods have been developed to produce α,α-difluoro-β-amino acid derivatives. nih.gov These methods often rely on controlling the stereochemistry through the use of chiral auxiliaries or catalysts to yield optically pure products. researchgate.net The resulting enantiomerically pure, protected amino acids are valuable synthons that can be readily converted into acids, amides, and other derivatives for medicinal chemistry applications. nih.gov These fluorinated amino acids can then be incorporated into peptide chains, offering a route to novel biomaterials and therapeutics with enhanced properties. nih.govresearchgate.net

The table below summarizes examples of fluorinated amino acid derivatives synthesized using strategies that involve β,β-difluoro precursors.

| Derivative Type | Synthetic Strategy | Application | Source(s) |

| β,β-difluoro-α-amino amides | Enantioselective nih.govnih.gov-proton shift | Synthesis of fluoro peptides, fluoro amino alcohols | nih.gov |

| α,α-difluoro-β-amino esters | Reformatsky reaction with N-tert-butylsulfinimines | Synthons for medicinal chemistry | nih.gov |

| β,β-difluoro analogs of phenylalanine | Multi-step synthesis from β,β-difluoro-α-oxo-β-phenylpropionic acid | Research in peptide modification | nih.gov |

| Fmoc-difluoroalanine | Strecker-type reaction and subsequent hydrolysis | Incorporation into diastereomerically pure tripeptides | chemistryviews.org |

Fluorinated heterocyclic compounds are of great interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological and physical properties. nih.gove-bookshelf.de this compound derivatives are valuable intermediates for constructing a variety of fluorinated heterocycles, particularly lactams.

The gem-difluoromethylene group is a key feature in these syntheses. For example, α,α-difluoro lactams, which can be synthesized from related precursors, are known to be precursors for several biologically active compounds. beilstein-journals.org The introduction of a gem-difluoromethylene moiety into β- and γ-lactam structures has been shown to enhance their biological activities. beilstein-journals.orgbeilstein-journals.org Research has demonstrated the synthesis of gem-difluoroalkene β-lactams through the dehydrofluorination of corresponding 4-CF3-β-lactams. nih.govnih.gov These gem-difluoroalkene β-lactams can serve as bioisosteres of azetidine-2,4-diones, which are known bioactive molecules. nih.gov

Furthermore, gem-difluoro-1,7-enyne amides, which are accessible from difluoro building blocks, are suitable for synthesizing more complex heterocyclic systems like difluorodihydropyridinones and 4,4-difluoro-3-oxoisoquinolines via ring-closing metathesis reactions. beilstein-journals.orgbeilstein-journals.org These products can then undergo further transformations, such as Diels-Alder reactions, to yield complex heterotricyclic systems. beilstein-journals.orgbeilstein-journals.org

The following table highlights key heterocyclic systems synthesized from difluorinated precursors.

| Heterocyclic Class | Synthetic Method | Precursor Type | Resulting Structure | Source(s) |

| β-Lactams | Dehydrofluorination | 4-CF3-β-lactams | gem-Difluoroalkene β-lactams | nih.gov, nih.gov, researchgate.net |

| δ-Lactams | Ring-closing metathesis | gem-Difluoro-1,7-enyne amides | Difluorodihydropyridinones | beilstein-journals.org, beilstein-journals.org |

| Isoquinolines | Ring-closing metathesis–enyne metathesis | gem-Difluoro-1,7-enyne amides | 4,4-Difluoro-3-oxoisoquinolines | beilstein-journals.org, beilstein-journals.org |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis | α-halocarbonyl compounds and thioamides | 2-acyl-4-(het)arylthiazoles | nih.gov |

Role in the Development of Advanced Materials with Enhanced Properties (e.g., thermal stability, chemical resistance)

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties, including thermal stability and chemical resistance. researchgate.netulpgc.es Fluorinated building blocks, such as derivatives of this compound, are valuable for synthesizing polymers with these advanced characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the improved stability of the resulting materials.

While direct polymerization of this compound is not commonly reported, its derivatives can be used to create monomers for polymerization. For instance, trifluoromethyl-containing compounds have been suggested as components in the preparation of polymeric materials. researchgate.net The gem-difluoroalkene moiety, which can be synthesized from related fluorinated precursors, is a valuable substructure for preparing materials. nih.gov The unique chemical reactivity and metabolic stability of such fluorinated groups make them attractive for materials science applications. nih.gov The development of polymers from these building blocks can lead to materials with superior performance in harsh chemical environments and at elevated temperatures, which is critical for applications in aerospace, electronics, and chemical processing industries. researchgate.net

Chiral Auxiliary Applications in Asymmetric Synthesis Research

In asymmetric synthesis, achieving high levels of stereocontrol is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. While this compound itself is not typically used as a chiral auxiliary, its derivatives are important substrates in asymmetric reactions that often employ chiral auxiliaries to direct the stereochemical outcome. researchgate.net

The synthesis of optically pure β,β-difluoro-α-amino acid derivatives is a prime example. nih.gov One successful strategy involves introducing chirality by using chiral auxiliaries. researchgate.net For instance, the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to enantiomerically pure N-tert-butylsulfinimines (which act as chiral auxiliaries) yields α,α-difluoro-β-amino acid derivatives with high diastereoselectivity. nih.gov The resulting diastereomers can be separated, and the auxiliary can be cleaved to provide the desired enantiomerically pure product. nih.gov Similarly, Evans' oxazolidinone auxiliaries are widely used to control stereoselectivity in the synthesis of complex amino acids. researchgate.net These methods demonstrate the critical role that chiral auxiliaries play in realizing the synthetic potential of prochiral substrates derived from this compound, enabling the production of single-enantiomer fluorinated compounds. researchgate.netiupac.org

Biological and Biochemical Research Applications Mechanism Focused

Enzyme Inhibition Studies: Investigating Molecular Mechanisms of Interaction with Biological Targets

The principal area of investigation for this class of compounds has been their role as enzyme inhibitors. The molecular structure, particularly the α-keto acid moiety, allows these compounds to interact with the active sites of specific metalloenzymes.

Analogs of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), a non-heme Fe(II)-dependent dioxygenase. nih.gov HPPD is a key enzyme in the catabolism of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598). wikipedia.orgbibliotekanauki.pl

The mechanism of inhibition involves the compound acting as a competitive inhibitor, mimicking the natural substrate, HPPA. nih.govbeilstein-journals.org These inhibitors bind to the enzyme's active site, preventing the association of molecular oxygen and thereby blocking the catalytic reaction. rhhz.net This inhibition is highly effective, as demonstrated by studies on rationally designed analogs of 3-fluoro-2-oxo-3-phenylpropionic acid, which showed potent competitive inhibition of HPPD from pig liver. nih.gov The inhibitory constants (Ki) for two such analogs highlight their efficacy. nih.gov

| Compound | Inhibition Constant (Ki) | Enzyme Source | Inhibition Type |

|---|---|---|---|

| 3-fluoro-3-(4-nitrophenyl)pyruvic acid (Analog 14a) | 10 µM | Pig Liver 4-HPPD | Competitive |

| 3-fluoro-3-(pentafluorophenyl)pyruvic acid (Analog 14b) | 22 µM | Pig Liver 4-HPPD | Competitive |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The inhibition of HPPD by compounds like this compound represents a direct modulation of the tyrosine catabolism pathway. wikipedia.org In plants, the product of the HPPD reaction, homogentisate, is a crucial precursor for the biosynthesis of plastoquinones and tocopherols (B72186) (Vitamin E). wikipedia.orgbeilstein-journals.org Plastoquinone is an essential cofactor in the formation of carotenoids, which serve to protect chlorophyll (B73375) from photo-oxidative degradation. wikipedia.org

By blocking HPPD, these inhibitors trigger a cascade of metabolic consequences:

The conversion of 4-hydroxyphenylpyruvate is halted.

The downstream synthesis of homogentisate ceases. wikipedia.org

The production of plastoquinones and tocopherols is depleted. unl.eduunl.edu

Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible plants. wikipedia.orgresearchgate.net

This targeted modulation of a single enzyme's activity within a critical metabolic pathway is the foundation for the herbicidal action of the broader class of HPPD inhibitors. nih.gov

In Vitro Studies on Cellular Pathways: Investigating Molecular Mechanisms

A review of available scientific literature did not yield specific research findings on the molecular mechanisms of this compound concerning apoptosis induction or its interaction with cellular barrier functions.

There is currently no specific information available detailing the investigation of this compound in the context of apoptosis induction at a molecular level.

There is currently no specific information available regarding the interaction of this compound with cellular barrier functions or its potential activity via aryl hydrocarbon receptor signaling.

Antibacterial Mechanism Research: Disruption of Membrane Lipid Synthesis and Cellular Integrity

A review of available scientific literature did not yield specific research findings on the antibacterial mechanisms of this compound, particularly concerning the disruption of membrane lipid synthesis or cellular integrity.

Despite a comprehensive search for scientific literature, no specific information was found regarding the antiviral mechanism or interference with viral replication processes of the chemical compound this compound.

The conducted searches on "this compound antiviral mechanism," "this compound viral replication interference," "this compound antiviral activity," and "this compound mechanism of action against viruses" did not yield any relevant research data or publications.

Consequently, it is not possible to provide an article detailing the biological and biochemical research applications of this specific compound in the context of antiviral research, as there is no publicly available information on this topic.

Research on Derivatives and Analogues of 3,3 Difluoro 2 Oxo 3 Phenylpropanoic Acid

Synthesis and Chemical Properties of Structurally Modified Derivatives

The synthesis of derivatives of 3,3-Difluoro-2-oxo-3-phenylpropanoic acid often involves multi-step sequences starting from readily available phenyl-containing precursors. Modifications can be introduced on the phenyl ring or by altering the carboxylic acid moiety.

One common synthetic route to access α,α-difluoro-β-keto esters, which are precursors to the corresponding acids, involves the use of fluorinated building blocks. For instance, the Reformatsky-type reaction of ethyl bromodifluoroacetate with chiral 1,3-oxazolidines has been employed to generate 3,3-difluoroazetidin-2-ones, which can be further hydrolyzed to yield α,α-difluoro-β-amino acids. While not directly yielding the target keto-acid, these methods highlight the utility of fluorinated reagents in constructing the core difluoro-substituted carbon chain.

Direct fluorination of phenylpyruvic acid derivatives represents another approach. The reaction of ester derivatives of phenylpyruvic acids with elemental fluorine (F₂) can introduce fluorine at the α-position, although this method can sometimes lead to a mixture of products and requires careful control of reaction conditions. nih.gov

Derivatives with substitutions on the phenyl ring can be synthesized by employing appropriately substituted benzaldehydes in condensation reactions, such as the Knoevenagel condensation with cyanoacetates, followed by further transformations to introduce the α-keto-difluoroacetic acid moiety. chemrxiv.org For example, various difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized through the piperidine-catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isobutyl cyanoacetate. chemrxiv.org

The chemical properties of these derivatives are significantly influenced by the presence of the two fluorine atoms on the benzylic carbon. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton and enhances the electrophilicity of the adjacent ketone carbonyl group. This heightened reactivity can be exploited for further chemical modifications.

Investigation of Structure-Activity Relationships in Fluorinated Phenylpropanoic Acid Derivatives (focus on chemical principles and molecular mechanisms)

The investigation of structure-activity relationships (SAR) for fluorinated phenylpropanoic acid derivatives is crucial for understanding how molecular modifications translate into changes in biological activity. The introduction of fluorine can impact a molecule's conformation, metabolic stability, lipophilicity, and binding interactions with biological targets.

The replacement of hydrogen with fluorine can modulate the acidity, basicity, and hydrophobicity of the molecule. nih.gov These changes can, in turn, affect how the molecule interacts with protein binding pockets. For instance, the increased acidity of the carboxylic acid group in this compound compared to its non-fluorinated counterpart can lead to stronger ionic interactions with basic amino acid residues in a target protein.

Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups of a peptide backbone, which can contribute to binding affinity. The conformational effects of fluorine substitution are also significant. The gauche effect, often observed in fluorinated alkanes, can influence the preferred dihedral angles of the molecule, thereby pre-organizing it for a more favorable binding conformation.

In the context of α-ketoamide derivatives, which share structural similarities with α-keto acids, SAR studies have revealed the critical role of the α-ketoamide "warhead" in covalent binding to cysteine proteases. nih.govresearchgate.net The electrophilicity of the ketone, enhanced by the adjacent fluorine atoms, would be a key determinant of its reactivity and, consequently, its inhibitory potency. Modifications to the phenyl ring, such as the introduction of substituents, would modulate electronic properties and steric interactions within a binding site, providing a means to fine-tune activity and selectivity.

Comparisons with Other Fluoroalkyl β-Keto Acids and Analogues

The chemical and physical properties of this compound can be better understood through comparison with other fluoroalkyl β-keto acids and their non-fluorinated analogues.

Table 1: Comparison of Physicochemical Properties

| Compound | Structure | pKa (estimated) | Lipophilicity (LogP, estimated) | Key Features |

| 2-Oxo-3-phenylpropanoic acid | C₆H₅CH₂C(O)COOH | ~2.5-3.0 | ~1.3 | Non-fluorinated parent compound. |

| This compound | C₆H₅CF₂C(O)COOH | Lower than parent | Higher than parent | Gem-difluoro group increases acidity and lipophilicity. |

| 3,3,3-Trifluoro-2-oxopropanoic acid | CF₃C(O)COOH | ~1.5-2.0 | ~0.5 | Trifluoromethyl group significantly increases acidity. |

| 3-Fluoro-2-oxobutanoic acid | CH₃CHF C(O)COOH | ~2.0-2.5 | ~0.8 | Single fluorine atom has a moderate effect on properties. |

The gem-difluoro group in this compound imparts a unique combination of properties. Compared to its non-fluorinated analog, 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid), the difluorinated compound is expected to be more acidic due to the inductive electron withdrawal by the fluorine atoms. wikipedia.org This increased acidity can influence its ionization state at physiological pH and its potential for ionic interactions.

The presence of the phenyl ring in this compound provides a scaffold for further modifications that can fine-tune its properties, a feature not present in simpler fluoroalkyl β-keto acids.

Exploration of Bioisosteric Replacements and Their Chemical Impact

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design. cambridgemedchemconsulting.comdrughunter.comestranky.sk For this compound, the α-keto acid moiety is a prime target for bioisosteric replacement to modulate its properties.

The carboxylic acid group is often replaced to improve pharmacokinetic properties such as membrane permeability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. Replacing the carboxylic acid in this compound with a tetrazole ring, for example, would result in a compound with a similar acidic pKa but potentially increased metabolic stability and altered solubility.

Another potential bioisosteric replacement for the α-keto acid functionality is the 3,4-diamino-3-cyclobutene-1,2-dione group, which has been successfully used as an α-amino acid bioisostere. nih.gov The chemical impact of such a replacement would be significant, altering the geometry, electronic distribution, and reactivity of the core structure.

The introduction of fluorine into bioisosteric replacements is also a viable strategy. For instance, a trifluoromethyl oxetane (B1205548) has been evaluated as a bioisostere for a tert-butyl group, leading to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com Applying such fluorinated bioisosteres to the derivatives of this compound could offer a powerful tool for fine-tuning their properties.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis for Fluorinated Compounds

The synthesis of complex fluorinated molecules often involves hazardous reagents and highly energetic reactions. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. This is particularly relevant for fluorination reactions, which can be difficult to control in traditional batch reactors.

The integration of flow chemistry with automated synthesis platforms represents a powerful strategy for the rapid optimization and production of fluorinated compounds like 3,3-Difluoro-2-oxo-3-phenylpropanoic acid. Automated systems can systematically vary reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry, allowing for the rapid identification of optimal reaction conditions with minimal manual intervention. This approach not only accelerates research and development but also enhances process safety by minimizing the handling of hazardous materials and enabling precise control over reaction exotherms.

Key benefits of this integration include:

Enhanced Safety: Small reactor volumes and superior heat exchange capabilities mitigate the risks associated with highly exothermic fluorination reactions.

Improved Yield and Selectivity: Precise control over reaction parameters leads to cleaner reactions and higher purity products.

Scalability: Processes developed on a lab-scale flow reactor can be more readily scaled up for industrial production.

Automation: Enables high-throughput screening of reaction conditions and the automated synthesis of compound libraries for drug discovery.

| Parameter | Batch Chemistry | Flow Chemistry | Advantage for Fluorinated Compound Synthesis |

|---|---|---|---|

| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | Superior control of highly exothermic fluorination reactions, preventing runaway reactions and byproduct formation. |

| Mixing | Often inefficient and scale-dependent | Rapid and efficient, independent of scale | Ensures homogeneous reaction conditions, leading to improved yields and reproducibility. |

| Safety | Large quantities of hazardous reagents | Small internal volumes, in-situ generation of hazardous intermediates | Minimizes risk by reducing the inventory of hazardous materials at any given time. |

| Scalability | Complex and often requires re-optimization | Straightforward by running the system for longer ("scaling out") | Facilitates a smoother transition from laboratory discovery to industrial production. |

Novel Catalytic Systems for Enantioselective Transformations of Fluorinated α-Keto Acids

The introduction of stereocenters is a critical aspect of modern drug design, and the development of catalytic systems for the enantioselective transformation of fluorinated compounds is a major research focus. For fluorinated α-keto acids such as this compound, a key transformation is the asymmetric reduction of the ketone to produce chiral α-hydroxy acids.

While specific catalytic systems for this compound are not yet widely reported, research on related β-keto esters provides valuable insights. documentsdelivered.comrsc.orgmdpi.com Emerging catalytic strategies that could be adapted for this purpose include:

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the asymmetric α-difluoroalkylation of β-keto esters. documentsdelivered.comrsc.org This methodology could potentially be reversed or adapted for the enantioselective reduction or other transformations of α-keto acids.

Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on titanium, nickel, or rare earth metals) are powerful tools for asymmetric synthesis. rsc.orgmdpi.comelsevierpure.com Chiral Lewis acid catalysts, for instance, could activate the keto group towards enantioselective reduction by a hydride source.

Organocatalysis: Small organic molecules can act as catalysts for a wide range of asymmetric transformations. Chiral amines, phosphoric acids, and N-heterocyclic carbenes are among the catalyst classes that could be explored for the enantioselective manipulation of fluorinated α-keto acids.

Biocatalysis: Enzymes, such as ketoreductases, offer unparalleled selectivity under mild reaction conditions. The enantioselective reduction of α-keto esters using whole-cell biocatalysts has been demonstrated, suggesting that a similar approach could be highly effective for producing chiral difluoro-α-hydroxy acids. researchgate.netresearchgate.net

| Catalytic System | Potential Transformation | Key Advantages | Relevant Research Context |

|---|---|---|---|

| Chiral Phase-Transfer Catalysis | Asymmetric reduction, alkylation | Mild conditions, operational simplicity | Proven effective for asymmetric difluoroalkylation of β-keto esters. documentsdelivered.comrsc.org |

| Chiral Transition-Metal Complexes | Asymmetric reduction, hydrogenation | High turnover numbers, broad substrate scope | Used for enantioselective fluorination of β-keto esters with Ti/TADDOL complexes. mdpi.com |

| Organocatalysis | Asymmetric reduction, amination | Metal-free, environmentally benign | Biomimetic transamination of α-keto esters has been achieved with organocatalysts. nih.gov |

| Biocatalysis (e.g., Ketoreductases) | Enantioselective ketone reduction | Extremely high enantioselectivity, aqueous conditions | Microorganisms used for enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. researchgate.net |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring in Fluorination Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanism. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for achieving this. rsc.org For fluorination reactions, these techniques provide immediate feedback on conversion, selectivity, and the formation of transient intermediates, enabling rapid process optimization.

Given the presence of fluorine in this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool. magritek.com It offers a wide chemical shift range and high sensitivity, allowing for the clear differentiation of fluorine-containing starting materials, intermediates, and products. youtube.com When coupled with flow chemistry setups (FlowNMR), it becomes possible to monitor reactions continuously and non-invasively. rsc.orgrsc.org

Other promising techniques include:

In-line Infrared (IR) Spectroscopy: Monitors the concentration of functional groups (like carbonyls) in real-time.

Raman Spectroscopy: Complementary to IR, it is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms.

Mass Spectrometry: Can be used for at-line or on-line monitoring to track the masses of species present in the reaction mixture.

| Technique | Information Provided | Mode of Operation | Relevance to Fluorination |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Quantitative data on all fluorine-containing species | In-situ, On-line (FlowNMR) | Highly specific and sensitive for direct monitoring of fluorinated compounds. magritek.comyoutube.com |

| Infrared (IR) Spectroscopy | Concentration of specific functional groups (e.g., C=O, C-F) | In-line probes | Tracks conversion of key functional groups during the synthesis. |

| Raman Spectroscopy | Vibrational modes, complementary to IR | In-line probes | Useful for multiphasic systems and provides structural information. |

| Mass Spectrometry (MS) | Molecular weight of reactants, products, and intermediates | On-line, At-line | Identifies species present in the reaction stream, including low-concentration intermediates. |

Deep Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Difluorinated Compounds

Deep learning and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and the design of novel molecules with desired characteristics. For difluorinated compounds, these computational tools can accelerate the discovery process significantly.

AI models can be trained on large datasets of known chemical reactions and molecular properties to:

Predict Reactivity: Machine learning algorithms can predict the most likely products of a reaction, as well as optimal reaction conditions, saving significant experimental effort.

Design Novel Compounds: Generative models can design new molecules, such as analogs of this compound, that are optimized for specific properties like biological activity or material performance.

Predict Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity, toxicity, and physicochemical properties of designed compounds before they are synthesized.

The application of AI in this field can guide synthetic chemists toward the most promising molecular targets and synthetic routes, making the discovery and development of new difluorinated compounds more efficient and cost-effective.

Targeted Mechanistic Elucidation in Biological Systems at the Molecular Level

The presence of the difluorinated α-keto acid moiety in this compound suggests potential for interesting biological activity. Fluorinated ketones are known to be potent inhibitors of various hydrolytic enzymes, including serine proteases. nih.govnih.gov The strong electron-withdrawing nature of the two fluorine atoms makes the keto carbonyl carbon highly electrophilic.

The proposed mechanism of inhibition involves the nucleophilic attack of an active site residue (such as the hydroxyl group of serine in a serine protease) on the electrophilic keto-carbonyl. nih.gov This forms a stable tetrahedral intermediate, often a hemiketal, which mimics the transition state of the natural substrate hydrolysis. nih.govnih.gov Because this hemiketal is much more stable than the transient tetrahedral intermediate formed with a normal substrate, it effectively locks the enzyme in an inactive state.

Future research will likely focus on:

Enzyme Screening: Testing this compound and its derivatives against a panel of proteases (e.g., chymotrypsin, elastase, thrombin) and other hydrolases to identify specific biological targets. nih.gov

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the inhibitor bound to its target enzyme. This would provide definitive proof of the inhibitory mechanism and guide the design of more potent and selective inhibitors.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to model the interaction of the compound with enzyme active sites, helping to rationalize observed activity and predict binding to other enzymes.

The study of such compounds at the molecular level is crucial for understanding their biological effects and for the rational design of new therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-2-oxo-3-phenylpropanoic acid, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves fluorination of a precursor such as 3-phenyl-2-oxopropanoic acid using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key optimizations include controlling reaction temperature (0–5°C to prevent decomposition) and using anhydrous solvents to avoid hydrolysis. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the product from intermediates like 3-fluoro derivatives. Monitoring by TLC and NMR ensures minimal side products like hydrolyzed acids or over-fluorinated byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹⁹F NMR : Identifies the two equivalent fluorine atoms (δ ~ -120 ppm for CF₂ groups) and confirms substitution patterns.

- ¹H NMR : The keto proton (C=O adjacent) appears as a singlet (δ ~ 3.5–4.0 ppm), while aromatic protons show splitting patterns consistent with para-substitution.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M-H]⁻ at m/z 214 and fragment peaks for decarboxylation (m/z 170) or phenyl loss. Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the difluoro substitution at the 3-position influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?